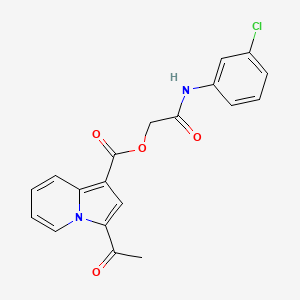

2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Description

Properties

IUPAC Name |

[2-(3-chloroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVFZHADUIGHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic organic molecule with potential biological activity. Its structure suggests that it may possess pharmacological properties, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an indolizine core, which is often associated with various biological activities.

Anticancer Activity

Research indicates that compounds with indolizine structures can exhibit anticancer properties. For instance, studies have shown that certain indolizine derivatives inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the 3-chlorophenyl group may enhance these effects by increasing the lipophilicity and facilitating membrane penetration.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, indolizines have been reported to inhibit kinases and other enzymes critical for tumor growth. This inhibition can disrupt signaling pathways that promote cell survival and proliferation.

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of indolizine derivatives, including variations similar to our compound. It was found that modifications at the 3-position significantly affected their anticancer activity against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

- Mechanistic Insights : Another research article explored the mechanism by which indolizines induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways and increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Biological Activity Summary Table

Comparison with Similar Compounds

Benzamide Derivatives with Chlorophenyl Substituents

Compounds such as N-{(1S)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8f) and 5-chloro-N-[(1S)-1-{[(3-chlorophenyl)amino]-carbonyl}-2-methylpropyl)]-2-hydroxybenzamide (8d) exhibit strong inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values of 12.3 μmol/L and 13.8 μmol/L, respectively .

Key Differences :

Antimicrobial Chlorophenyl Derivatives

N-{(1R)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8f) demonstrated antifungal activity against Candida krusei (IC₅₀ = 3.9 μmol/L), surpassing fluconazole . Similarly, 5-chloro-N-{(1R)-1-{[(3-chlorophenyl)amino]-carbonyl}-2-methylpropyl)}-2-hydroxybenzamide (8e) showed activity against Trichophyton mentagrophytes (IC₅₀ = 0.49 μmol/L) . The (R)-enantiomers of these analogs consistently outperformed (S)-enantiomers in antimicrobial assays, highlighting the role of stereochemistry .

Comparison with Target Compound :

- The indolizine core’s rigidity might improve target binding compared to flexible benzamide backbones.

Pyrazole and Benzothiazole Analogs

N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide (4a) () and benzothiazole derivatives like N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () feature alternative heterocycles. Pyrazole-based 4a showed moderate antimycobacterial activity, while benzothiazoles are often associated with kinase inhibition .

Structural Insights :

PET-Inhibiting Compounds

The herbicide DCMU (Diurone®), a known PET inhibitor, has an IC₅₀ of 1.9 μmol/L in spinach chloroplasts . Chlorophenyl-containing benzamides like 8f and 8d achieved IC₅₀ values of 12.3–13.8 μmol/L, indicating moderate activity . The target compound’s indolizine core may improve PET inhibition by mimicking the quinone-binding site in photosystem II, similar to DCMU.

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Stereochemistry : The target compound’s enantiomeric form (if chiral) could significantly influence its bioactivity, as seen in benzamide derivatives .

- Activity Prediction : The indolizine core’s electron-rich nature may enhance PET inhibition or antimicrobial effects compared to benzamides, but empirical validation is needed.

- Synthesis Challenges : The ester and acetyl groups on indolizine may require specialized coupling reagents, as seen in related syntheses (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.